molecular formula C5H4N2O2 B13474702 5-diazonio-2H-pyran-6-olate CAS No. 919299-02-8

5-diazonio-2H-pyran-6-olate

Cat. No.: B13474702
CAS No.: 919299-02-8
M. Wt: 124.10 g/mol
InChI Key: ZCFOIAVMSVRMJQ-UHFFFAOYSA-N
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Description

5-diazonio-2H-pyran-6-olate: is a heterocyclic compound that features a pyran ring with a diazonium group at the 5-position and an oxo group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-diazonio-2H-pyran-6-olate typically involves the diazotization of 2H-pyran-6-olThe reaction conditions often require a cold environment and the presence of a strong acid, such as hydrochloric acid, to facilitate the diazotization process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium group.

Chemical Reactions Analysis

Types of Reactions: 5-diazonio-2H-pyran-6-olate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with a halide can yield halogenated pyran derivatives, while cyclization can produce fused ring systems.

Scientific Research Applications

Chemistry: 5-diazonio-2H-pyran-6-olate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules that are valuable in organic synthesis .

Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. These compounds can interact with biological macromolecules, leading to potential therapeutic applications .

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes and pigments. The compound’s ability to undergo various chemical transformations makes it a versatile building block in the synthesis of colorants .

Mechanism of Action

The mechanism of action of 5-diazonio-2H-pyran-6-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the diazonium group in this compound distinguishes it from other pyran derivatives. This functional group imparts unique reactivity, allowing for a wide range of chemical transformations that are not possible with other similar compounds .

Properties

CAS No.

919299-02-8

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

IUPAC Name

5-diazo-2H-pyran-6-one

InChI

InChI=1S/C5H4N2O2/c6-7-4-2-1-3-9-5(4)8/h1-2H,3H2

InChI Key

ZCFOIAVMSVRMJQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=[N+]=[N-])C(=O)O1

Origin of Product

United States

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